molecular formula C8H6NNaO2S B13164638 Sodium 4-cyano-3-methylbenzene-1-sulfinate

Sodium 4-cyano-3-methylbenzene-1-sulfinate

Cat. No.: B13164638
M. Wt: 203.20 g/mol
InChI Key: NUWOSHBOUHIPDI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4-cyano-3-methylbenzene-1-sulfinate (CAS 1858890-86-4) is a high-purity organosulfur compound with the molecular formula C 8 H 6 NNaO 2 S and a molecular weight of 203.19 g/mol . This salt is part of the important class of sodium sulfinates, which are recognized in synthetic chemistry as stable, odorless, and easy-to-handle solids . As a versatile synthetic building block, it serves as a precursor for various sulfur-containing functional groups, acting as a sulfonylating, sulfenylating, or sulfinylating reagent under different reaction conditions . Researchers value this compound for constructing valuable organosulfur compounds like sulfonamides, sulfones (including vinyl sulfones), and sulfides through robust S–S, N–S, and C–S bond-forming reactions . The presence of both the sulfinate group and the cyano substituent on the aromatic ring offers two distinct points for chemical modification, making it a particularly useful scaffold for generating molecular complexity in medicinal chemistry and drug discovery programs. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. References: For the latest safety information and handling procedures, consult the Safety Data Sheet from the product vendor. A scientific overview of sodium sulfinate applications can be found in the review "Synthesis and applications of sodium sulfinates (RSO2Na)" .

Properties

Molecular Formula

C8H6NNaO2S

Molecular Weight

203.20 g/mol

IUPAC Name

sodium;4-cyano-3-methylbenzenesulfinate

InChI

InChI=1S/C8H7NO2S.Na/c1-6-4-8(12(10)11)3-2-7(6)5-9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

NUWOSHBOUHIPDI-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)[O-])C#N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

Step Description Key Reagents and Conditions
1. Sulfonylation Introduction of sulfonyl chloride group onto 4-cyano-3-methylbenzene to form sulfonyl chloride intermediate 4-cyano-3-methylbenzene, chlorosulfonic acid, low temperature (<5°C)
2. Reduction Conversion of sulfonyl chloride to sulfinic acid via reduction Sodium sulfite (Na₂SO₃) or sodium dithionite, aqueous medium, heating (~80°C)
3. Neutralization Formation of sodium sulfinate salt by neutralizing sulfinic acid Sodium hydroxide (NaOH), controlled pH (alkaline)
4. Purification Isolation and purification of the sodium sulfinate product Recrystallization (ethanol/water), filtration, drying

Detailed Procedure

  • Sulfonylation: The starting material, 4-cyano-3-methylbenzene, is reacted with chlorosulfonic acid under controlled low-temperature conditions to yield 4-cyano-3-methylbenzenesulfonyl chloride. Temperature control (<5°C) is essential to minimize side reactions and hydrolysis.

  • Reduction to Sulfinic Acid: The sulfonyl chloride intermediate is then treated with sodium sulfite or sodium dithionite in aqueous solution, typically heated to around 80°C for several hours (e.g., 3 hours), to reduce the sulfonyl chloride to the corresponding sulfinic acid.

  • Neutralization: The sulfinic acid is neutralized with sodium hydroxide to form the sodium salt, sodium 4-cyano-3-methylbenzene-1-sulfinate. pH control during this step is crucial to ensure complete conversion and stability of the sulfinate.

  • Purification: The crude product is purified by recrystallization from ethanol/water mixtures or by preparative high-performance liquid chromatography (HPLC) to achieve purity greater than 98%. Washing with ethanol removes inorganic salts and impurities.

Industrial-Scale Considerations

  • Continuous flow reactors are often employed for large-scale synthesis to maintain consistent temperature and mixing, improving yield and reducing by-products.

  • Solvent recovery (e.g., dichloromethane used in sulfonylation) and controlled addition rates of reagents help minimize environmental impact and improve process efficiency.

  • Monitoring by UV spectroscopy can track reaction progress and purity due to distinct absorption differences between sulfinates and sulfonates.

The following table summarizes typical analytical data used to confirm the identity and purity of this compound:

Technique Key Observations
¹H NMR (400 MHz, CD₃OD) Aromatic protons show characteristic splitting; methyl group appears as singlet around δ 2.3 ppm
¹³C NMR (100 MHz, CD₃OD) Cyano carbon resonance near δ 118 ppm; aromatic carbons deshielded due to -CN and -CH₃ groups
IR Spectroscopy Strong absorption for nitrile C≡N stretch at ~2240 cm⁻¹; sulfinate S-O stretch between 1050–1150 cm⁻¹
Mass Spectrometry (ESI-MS) Negative ion mode shows molecular ion peak at m/z ~212.0 corresponding to C₈H₆NO₂S⁻
Elemental Analysis Carbon, hydrogen, nitrogen, and sulfur content consistent with theoretical values for the compound

In literature and patent reports, typical yields for this compound synthesis range from 74% to 86% under optimized conditions. Reaction parameters such as temperature, pH, and reagent stoichiometry significantly influence the yield and purity.

Parameter Optimal Range/Condition Effect on Yield and Purity
Reaction Temperature Sulfonylation: <5°C; Reduction: ~80°C Low temp prevents side reactions; higher temp favors reduction efficiency
pH Control Neutralization at pH 8–10 Ensures complete salt formation and stability
Reagent Ratio Sodium sulfite excess (1.5–2 equiv) Drives reduction to completion, minimizes sulfonyl chloride residue
Purification Method Recrystallization or preparative HPLC Achieves >98% purity, removes inorganic impurities

The preparation of this compound involves a well-established synthetic sequence starting from 4-cyano-3-methylbenzene via sulfonyl chloride intermediate formation, reduction to sulfinic acid, and neutralization to the sodium salt. Key factors for successful synthesis include precise temperature and pH control, choice of reducing agent, and effective purification techniques. Analytical characterization by NMR, IR, MS, and elemental analysis confirms product identity and purity. Industrial adaptations focus on continuous processing and solvent recovery to enhance sustainability and scalability.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-cyano-3-methylbenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 4-cyano-3-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano and methyl groups on the benzene ring influence its reactivity and selectivity in these reactions. The compound can form covalent bonds with target molecules, leading to modifications in their structure and function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

A structural comparison of Sodium 4-cyano-3-methylbenzene-1-sulfinate with analogous sulfinate salts highlights key differences in substituents and physicochemical properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Features
This compound C₈H₆NNaO₂S -CN (4), -CH₃ (3) 203.2 (calculated) High reactivity due to -CN group
Sodium 4-bromo-3-methylbenzene-1-sulfinate C₇H₆BrNaO₂S -Br (4), -CH₃ (3) 257.08 Bromine’s leaving group ability
Sodium 4-bromo-3-chlorobenzene-1-sulfinate C₆H₄BrClO₂S -Br (4), -Cl (3) 287.42 Increased electronegativity with -Cl

Notes:

  • The cyano group (-CN) is a stronger electron-withdrawing group compared to bromine (-Br) or chlorine (-Cl), significantly altering the electronic environment of the benzene ring.
  • The methyl group (-CH₃) at position 3 in the target compound and Sodium 4-bromo-3-methylbenzene-1-sulfinate provides steric hindrance and mild electron-donating effects, contrasting with the electron-withdrawing -Cl in Sodium 4-bromo-3-chlorobenzene-1-sulfinate .

Reactivity and Electronic Effects

  • Electrophilic Substitution : The -CN group deactivates the benzene ring, directing electrophiles to meta/para positions, whereas -Br and -Cl exhibit moderate deactivation with ortho/para directionality.
  • Nucleophilic Reactions: The sulfinate group (-SO₂⁻Na⁺) in all compounds acts as a nucleophile.
  • Thermal Stability : While direct thermal data for the target compound is unavailable, sulfinates with electron-withdrawing groups (e.g., -CN) typically exhibit lower thermal stability compared to those with electron-donating groups (e.g., -CH₃) .

Physicochemical Properties

  • Solubility : The target compound is expected to have moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the polar -CN and sulfinate groups. This contrasts with the bromo and chloro analogs, which may exhibit lower solubility due to larger halogen atoms .
  • Spectroscopic Data : Infrared (IR) spectra would show distinct absorption bands for -CN (~2240 cm⁻¹) and sulfinate S-O stretching (~1050–1150 cm⁻¹). Nuclear Magnetic Resonance (NMR) would reveal deshielded aromatic protons due to the -CN group’s strong electron-withdrawing effect .

Biological Activity

Sodium 4-cyano-3-methylbenzene-1-sulfinate (CAS No. 824-79-3) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the synthesis, biological activity, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and findings from diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its sulfonate group attached to a cyano-substituted aromatic ring. The synthesis typically involves the reaction of appropriate sulfonyl halides with the corresponding aromatic compounds under controlled conditions to yield the sulfinate derivative. For instance, the synthesis process often employs methods that utilize halogenated solvents and bases such as pyridine to facilitate the reaction at low temperatures .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its inhibitory effects on specific enzymes and cellular processes.

1. Inhibition of Aromatase and Steroid Sulfatase

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against aromatase and steroid sulfatase (STS). These enzymes are crucial in steroidogenesis and are often targets in hormone-dependent cancers. For example, a related study reported IC50 values for various derivatives against aromatase ranging from 0.028 nm to 39 nm, indicating potent inhibition depending on structural modifications .

Table 1: Inhibitory Activity Against Aromatase

CompoundIC50 Value (nM)
This compoundTBD
Ortho-fluoro derivative12
Ortho-chloro derivative2.3
Ortho-bromo derivative0.82

2. Antifungal Activity

Studies have also explored the antifungal properties of related compounds, particularly their efficacy against Candida species. For instance, a derivative demonstrated strong antifungal activity by inhibiting hyphal formation without exhibiting toxicity to human cells or model organisms like zebrafish embryos . This suggests potential therapeutic applications in treating fungal infections.

3. Anti-inflammatory and Anticancer Properties

The anti-inflammatory effects of compounds within this class have been documented, with mechanisms involving downregulation of cellular phosphorylation pathways leading to cell death in cancer models . Notably, certain derivatives showed promising anticancer activity against various human cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer), by acting as RAS inhibitors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the aromatic ring can significantly alter its potency against target enzymes. For instance, relocating halogen substituents from ortho to meta positions has been shown to decrease aromatase inhibitory activity, highlighting the importance of molecular configuration in drug design .

Case Studies

Several case studies illustrate the practical applications of this compound and its derivatives:

  • Case Study 1 : A study involving a series of sulfinate derivatives demonstrated enhanced selectivity and potency against aromatase when specific structural modifications were applied. The findings suggested that optimizing lipophilicity through strategic substitutions could lead to more effective inhibitors for clinical use .
  • Case Study 2 : Another investigation focused on the antifungal properties of a related compound that effectively disrupted Candida biofilms while maintaining low toxicity profiles in human cells, suggesting a viable therapeutic pathway for treating resistant fungal infections .

Q & A

Basic Question: What are the recommended synthetic routes for Sodium 4-cyano-3-methylbenzene-1-sulfinate, and how can purity be ensured?

Methodological Answer:
Synthesis typically involves sulfonation of 4-cyano-3-methylbenzene derivatives followed by reduction to the sulfinate state. A common approach includes:

Sulfonation : Reacting 3-methyl-4-cyanobenzene with chlorosulfonic acid to form the sulfonyl chloride intermediate.

Reduction : Treating the intermediate with sodium sulfite or another reducing agent to yield the sulfinate salt.

Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (using methods akin to those in sodium 1-octanesulfonate purification ).
Critical Parameters : Monitor reaction temperature (<5°C during sulfonation to avoid side reactions) and use elemental analysis (C, N, S) to confirm purity (>98%).

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl group protons appear as a singlet (~δ 2.3 ppm). Aromatic protons show splitting patterns dependent on substituent positions.
    • ¹³C NMR : Cyano carbon resonates at ~δ 118 ppm; sulfinate sulfur-linked carbon at ~δ 140 ppm.
  • IR Spectroscopy : Strong absorption for C≡N stretch (~2240 cm⁻¹) and S-O stretches (1050–1200 cm⁻¹).
  • Mass Spectrometry : ESI-MS in negative mode detects [M⁻] ion (theoretical m/z 212.0 for C₈H₆NO₂S⁻).
    Validation : Compare with reference spectra of structurally analogous sulfinates (e.g., sodium 4-hydroxybenzenesulfonate ).

Advanced Question: How does the electron-withdrawing cyano group influence the sulfinate’s reactivity in nucleophilic substitutions?

Methodological Answer:
The cyano group activates the sulfinate moiety via:

Electron-Withdrawing Effect : Stabilizes transition states in SN2 reactions, enhancing nucleophilicity of the sulfinate ion.

Steric Considerations : The methyl group at the 3-position may hinder sterically demanding reactions.
Experimental Validation :

  • Conduct kinetic studies using model reactions (e.g., alkylation with methyl iodide) under varied conditions (solvent polarity, temperature).
  • Compare reactivity with non-cyano analogues (e.g., sodium 3-methylbenzenesulfinate) to isolate electronic effects .

Advanced Question: What experimental design strategies optimize reaction conditions when using this compound as a sulfinating agent?

Methodological Answer:
Use a factorial design approach to evaluate variables:

FactorLevels TestedResponse Variable
Temperature25°C, 50°C, 80°CReaction Yield (%)
SolventDMF, MeCN, THFPurity (HPLC)
Molar Ratio (Substrate:Sulfinate)1:1, 1:1.5, 1:2Conversion Rate
Analysis : Apply ANOVA to identify significant factors. For example, Thermo Scientific™ sulfonyl chloride optimization methods can guide solvent selection for polar aprotic systems.

Data Contradiction: How to resolve discrepancies in reported solubility data across solvents?

Methodological Answer:

Controlled Replication : Repeat solubility tests under standardized conditions (e.g., 25°C, 48 hr equilibration) using USP-grade solvents.

Analytical Consistency : Use gravimetric analysis or UV-Vis (λmax ~270 nm for quantification) instead of visual turbidity.

Systematic Documentation : Tabulate results with solvent polarity indices (e.g., Hansen parameters) to identify trends.
Example Table :

SolventSolubility (mg/mL)Polarity IndexMethod Used
Water120 ± 510.2Gravimetric
Ethanol85 ± 35.2UV-Vis
Reference : Buffer solution preparation in pharmacopeial methods ensures reproducibility.

Advanced Question: What computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model sulfinate degradation pathways (e.g., hydrolysis) at pH 2–12.

Quantum Chemical Calculations : DFT (B3LYP/6-31G*) to assess bond dissociation energies (e.g., S-O vs. C-S bonds).

Experimental Correlation : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-MS to detect degradation products .

Advanced Question: How to analyze competing reaction pathways in sulfinate-mediated cross-couplings?

Methodological Answer:

  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁴S sulfinate) to track sulfur transfer pathways.
  • In Situ Monitoring : React-IR or Raman spectroscopy to detect intermediates (e.g., sulfonyl radicals).
  • Competition Experiments : Compare yields of products from parallel pathways (e.g., C-S vs. C-C bond formation) under identical conditions .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (cyano group toxicity risks).
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfinate dust.
  • Waste Disposal : Neutralize acidic residues before disposal (prevents HCN release).
    Reference : Sigma-Aldrich safety guidelines for sulfonamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.